Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate
Overview
Description
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a chemical compound that has garnered interest in various fields of scientific research This compound is notable for its unique structure, which includes a tert-butyl group, a naphthalene ring, and a dioxaborolane moiety
Preparation Methods
The synthesis of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding acid.
Common reagents used in these reactions include palladium catalysts, bases such as sodium acetate, and solvents like xylene . The major products formed depend on the specific reaction conditions and the nature of the reactants involved.
Scientific Research Applications
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate involves its ability to participate in various chemical reactions due to the presence of the dioxaborolane group. This group can form stable complexes with transition metals, facilitating catalytic processes such as the Suzuki-Miyaura reaction . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.
Comparison with Similar Compounds
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate can be compared with other similar compounds, such as:
Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound also contains a dioxaborolane group and is used in similar cross-coupling reactions.
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Another compound with a dioxaborolane group, used in the synthesis of biaryl compounds.
Biological Activity
Tert-butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)naphthalen-2-ylcarbamate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features a unique boron-containing moiety that may enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₅BNO₄
- Molecular Weight : 329.31 g/mol
- CAS Number : 893566-72-8
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The presence of the dioxaborolane group suggests potential applications in targeting enzymes or receptors involved in various biochemical pathways.
Potential Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as a modulator for specific receptors related to neurotransmission or cell signaling.
- Antioxidant Properties : The structure may confer antioxidant capabilities that protect cells from oxidative stress.
Biological Activity and Case Studies
Research has indicated various biological activities associated with this compound:
Anticancer Activity
A study demonstrated that derivatives of boron-containing compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of cell cycle progression .
Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of similar carbamate derivatives in models of neurodegeneration. These compounds were shown to reduce oxidative stress and inflammation in neuronal cells .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
Parameter | Value |
---|---|
Solubility | Soluble in organic solvents |
Melting Point | 168–173 °C |
Bioavailability | Under investigation |
Half-life | Not yet determined |
Toxicity and Safety Profile
While initial studies suggest low toxicity profiles for similar compounds , comprehensive toxicological evaluations are necessary to ensure safety for potential therapeutic applications.
Properties
IUPAC Name |
tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28BNO4/c1-19(2,3)25-18(24)23-17-11-9-14-12-16(10-8-15(14)13-17)22-26-20(4,5)21(6,7)27-22/h8-13H,1-7H3,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHCJCKEBFQSMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=C(C=C3)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677961 | |
Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312611-41-8 | |
Record name | tert-Butyl [6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677961 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.